2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate
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Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate is a complex organic compound with a unique structure that combines a nitrophenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindolyl group
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate involves multiple steps, starting with the preparation of the individual components and their subsequent coupling. The synthetic route typically includes the nitration of a phenyl ring to introduce the nitro group, followed by the formation of the oxoethyl group through oxidation reactions. The dioxooctahydro-ethenocyclopropa-isoindolyl group is synthesized through a series of cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl and dioxooctahydro-ethenocyclopropa-isoindolyl groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate include:
2-(3-nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one: Shares the nitrophenyl group but has a different core structure.
2-(3-nitrophenyl)-1,3-dioxolane: Contains the nitrophenyl group and a dioxolane ring.
4-nitrophenol: A simpler compound with a nitrophenyl group. The uniqueness of this compound lies in its complex structure, which allows for diverse interactions and applications.
Properties
Molecular Formula |
C22H20N2O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate |
InChI |
InChI=1S/C22H20N2O7/c1-10(22(28)31-9-17(25)11-3-2-4-12(7-11)24(29)30)23-20(26)18-13-5-6-14(16-8-15(13)16)19(18)21(23)27/h2-7,10,13-16,18-19H,8-9H2,1H3 |
InChI Key |
VTXMQJNWQJPTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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